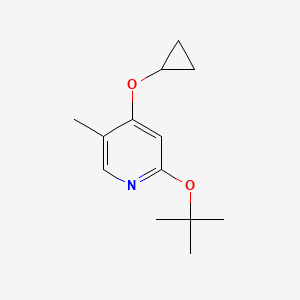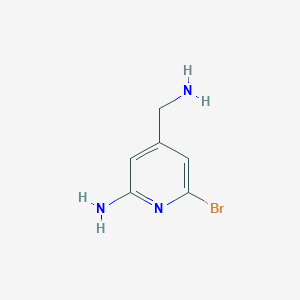
3-Ethyl-5-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxybenzonitrile can be achieved through several methods One common approach involves the nitration of 3-ethylphenol followed by reduction and subsequent cyanation The reaction conditions typically involve the use of concentrated nitric acid for nitration, followed by reduction using a suitable reducing agent like iron powder in the presence of hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyanation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-Ethyl-5-cyanobenzaldehyde.
Reduction: 3-Ethyl-5-aminobenzonitrile.
Substitution: 3-Ethyl-5-chlorobenzonitrile.
Applications De Recherche Scientifique
3-Ethyl-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylbenzonitrile: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Hydroxybenzonitrile: Lacks the ethyl group, which affects its physical properties and applications.
3-Methyl-5-hydroxybenzonitrile: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
3-Ethyl-5-hydroxybenzonitrile is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3-ethyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5,11H,2H2,1H3 |
Clé InChI |
FBLPLOZSHPUPGA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)


